Calcium beta-hydroxy-beta-methylbutyrate monohydrate

Description

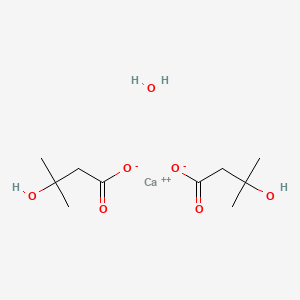

Calcium beta-hydroxy-beta-methylbutyrate monohydrate (CaHMB) is the calcium salt of the leucine metabolite β-hydroxy-β-methylbutyrate (HMB), widely used as a dietary supplement to mitigate muscle protein breakdown and enhance recovery during resistance training . Its molecular formula is $ \text{C}5\text{H}9\text{O}3\text{Ca} \cdot \text{H}2\text{O} $, with a monohydrate structure that stabilizes the compound. CaHMB is particularly noted for its role in reducing markers of muscle catabolism (e.g., creatine kinase, lactate dehydrogenase) and improving fat-free mass in untrained individuals initiating exercise programs . However, its efficacy in highly trained athletes remains debated .

Properties

IUPAC Name |

calcium;3-hydroxy-3-methylbutanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNZKXFIIRXMQI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173700-95-2 | |

| Record name | Butanoic acid, 3-hydroxy-3-methyl-, calcium salt, hydtate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173700952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Condensation Reaction

Ethyl chloroacetate and acetone undergo nucleophilic substitution in the presence of a sodium ethoxide catalyst. Key parameters include:

The reaction produces 3,3-dimethyloxirane-2-carboxylic acid ethyl ester, with yields reaching 77–80% .

Hydrolysis and Acidification

The ester intermediate is hydrolyzed using sodium hydroxide (10% aqueous), followed by acidification with HCl to pH 3. Ethyl acetate extraction isolates 3,3-dimethyloxirane-2-carboxylic acid at 73–80% yield .

Hydrogenation

Catalytic hydrogenation with Pt/C (3–5 wt%) in methanol at 60°C and 2 MPa H₂ pressure reduces the oxirane ring, yielding beta-hydroxy-beta-methylbutyric acid (HMB). This step achieves 95–99% conversion efficiency .

Salt Formation and Crystallization

HMB is neutralized with calcium salts to form CaHMB monohydrate. The patent CN111410605A details an optimized protocol:

Reagent Selection

Process Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 50°C | Maximizes solubility |

| Reaction Time | 6 hours | >95% conversion to CaHMB |

| Crystallization | Cooling to 5°C | Yields 92–95% pure product |

This method reduces wastewater by 40% compared to traditional oxidation routes and avoids peroxidation risks.

Alternative Synthetic Routes

Haloform Reaction

Diacetone alcohol undergoes exhaustive halogenation with sodium hypobromite, followed by hydrolysis. While historically significant, this method is less favored due to hazardous waste generation.

Microbial Oxidation

Galactomyces reessii oxidizes beta-methylbutyric acid to HMB. Though eco-friendly, scalability challenges limit industrial adoption.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Ethyl Chloroacetate Route | 92–95 | 99.3–99.8 | High | Moderate (solvent recovery required) |

| Haloform Reaction | 70–75 | 95–98 | Low | High (toxic byproducts) |

| Microbial Oxidation | 60–65 | 90–92 | Limited | Low |

Industrial-Scale Optimization

Solvent Recycling

Ethanol and methanol are distilled and reused, reducing production costs by 15–20% .

Crystallization Control

Slow cooling (0.5°C/min) produces uniform crystals, ensuring >99% monohydrate formation.

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Calcium Content | 14.5–14.7% | Titration (EDTA) |

| HMB Purity | ≥99.3% | HPLC (C18 column, 210 nm) |

| Water Content | 4.5–5.5% (monohydrate) | Karl Fischer Titration |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Calcium beta-hydroxy-beta-methylbutyrate monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form beta-hydroxy-beta-methylbutyric acid.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: The hydroxyl group in the compound can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include beta-hydroxy-beta-methylbutyric acid and its derivatives. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Clinical Applications

1.1 Muscle Preservation and Recovery

Ca-HMB has shown significant promise in clinical settings, particularly for patients at risk of muscle wasting. Research indicates that HMB supplementation can reduce muscle catabolism and enhance protein metabolism. For instance, a study highlighted that HMB supplementation improved amino acid metabolism and reduced net protein breakdown in critically ill patients, although it did not significantly lower muscle wasting over a short observation period .

1.2 Elderly Population

In older adults, Ca-HMB supplementation has been associated with improved muscle mass and physical performance. A randomized controlled trial demonstrated that HMB significantly enhanced muscle strength and functionality in older individuals with sarcopenia or pre-frailty . Furthermore, HMB has been linked to reduced mortality rates in malnourished elderly patients, showcasing its potential as a critical nutritional intervention .

1.3 Cancer Cachexia

HMB may also play a role in managing cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting. Studies suggest that HMB supplementation can help mitigate these effects by preserving lean body mass and improving overall nutritional status in cancer patients .

Sports Nutrition and Exercise Performance

2.1 Muscle Protein Synthesis

Ca-HMB is widely used as an ergogenic aid among athletes to enhance muscle protein synthesis (MPS) and reduce muscle protein breakdown (MPB). Research indicates that a dosage of approximately 3 grams of Ca-HMB can significantly increase MPS while simultaneously suppressing MPB . This dual action is crucial for athletes looking to maximize their training outcomes.

2.2 Strength Training Benefits

In resistance training contexts, Ca-HMB has been shown to promote gains in fat-free mass and strength, particularly in individuals who are new to training. A study involving resistance-trained males found that while HMB supplementation resulted in increased serum concentrations of HMB, it did not significantly affect overall anabolic/catabolic markers or strength outcomes after 28 days of supplementation .

Nutritional Supplementation

3.1 Dietary Use

Ca-HMB is increasingly being incorporated into meal replacements and formulated liquid diets designed for individuals at risk of malnutrition or those requiring additional nutritional support due to medical conditions . It is particularly beneficial for elderly populations or individuals recovering from surgery or illness, as it aids in maintaining lean body mass.

3.2 Safety Profile

Long-term use of Ca-HMB has been reported to be safe with no adverse effects noted in healthy adults . This safety profile makes it an attractive option for dietary supplementation aimed at improving health outcomes related to muscle mass and strength.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of Ca-HMB:

Mechanism of Action

The mechanism of action of calcium beta-hydroxy-beta-methylbutyrate monohydrate involves its conversion to beta-hydroxy-beta-methylbutyrate in the body. This metabolite stimulates muscle protein synthesis and inhibits protein breakdown, leading to increased muscle mass and strength. The compound acts on molecular targets such as the mTOR pathway, which is crucial for regulating muscle growth and metabolism .

Comparison with Similar Compounds

Calcium Phosphate Derivatives

Calcium phosphates like dibasic calcium phosphate dihydrate ($ \text{CaHPO}4 \cdot 2\text{H}2\text{O} $) and monobasic calcium phosphate monohydrate ($ \text{Ca(H}2\text{PO}4)2 \cdot \text{H}2\text{O} $) are structurally distinct from CaHMB. Unlike CaHMB, which is neutral in water, monobasic calcium phosphate monohydrate acts as a solid acid, limiting its use in pH-sensitive formulations . Additionally, calcium phosphates are primarily used as excipients in pharmaceuticals, whereas CaHMB is bioactive and targets muscle metabolism .

Calcium Acetate Monohydrate

Calcium acetate monohydrate ($ \text{Ca(CH}3\text{COO)}2 \cdot \text{H}_2\text{O} $) is used as a food additive and phosphate binder. While both compounds share a monohydrate structure, calcium acetate lacks the β-hydroxy-β-methylbutyrate moiety critical for anti-catabolic effects. Its primary applications are in renal therapy and food preservation, contrasting with CaHMB’s ergogenic focus .

CaHMB vs. Creatine Monohydrate

Creatine monohydrate and CaHMB are often compared for their roles in strength training. While creatine enhances anaerobic capacity via phosphocreatine storage, CaHMB primarily reduces muscle protein breakdown.

| Supplement | Primary Mechanism | Efficacy in Trained Athletes |

|---|---|---|

| CaHMB | Anti-catabolic | Limited |

| Creatine Monohydrate | ATP regeneration | High |

Stability and Formulation Challenges

CaHMB’s calcium content poses formulation challenges, particularly in protein-fortified nutritional emulsions. Calcium ions can interact with proteins, reducing solubility and stability. Innovations like sequestered or ion-exchanged CaHMB mitigate these issues, unlike calcium phosphates or carbonates, which are inherently stable in solid dosages .

Critical Research Findings

- Untrained Populations: CaHMB (3–6 g/day) reduces muscle damage and increases strength in novices .

- Trained Athletes: No significant improvements in body composition or strength were observed, suggesting adaptation limits its utility .

- Elderly/Clinical Populations : CaHMB attenuates sarcopenia and cachexia, likely due to its anti-catabolic effects .

Biological Activity

Calcium beta-hydroxy-beta-methylbutyrate monohydrate (Ca-HMB) is a derivative of the amino acid leucine and has garnered attention for its potential biological activities, particularly in muscle metabolism and preservation. This article delves into the mechanisms, effects, and clinical implications of Ca-HMB supplementation, supported by case studies and research findings.

Overview of HMB

HMB is a metabolite of leucine that plays a crucial role in protein metabolism. It exists in two primary forms: the free acid form (HMB-FA) and the calcium salt form (Ca-HMB). The latter is commonly used in dietary supplements due to its stability and bioavailability.

Pharmacokinetics:

- Onset of Action: HMB-FA reaches peak plasma concentrations within 30-60 minutes, whereas Ca-HMB takes 1-2 hours.

- Half-Life: Approximately 3 hours for HMB-FA and 2.5 hours for Ca-HMB.

- Excretion: Renal excretion accounts for 10-40% of HMB elimination from the body .

Ca-HMB exerts its biological effects primarily through two pathways: enhancing muscle protein synthesis (MPS) and reducing muscle protein breakdown (MPB).

-

Muscle Protein Synthesis:

- Ca-HMB stimulates MPS via the mechanistic target of rapamycin (mTOR) signaling pathway. It activates mTORC1, leading to phosphorylation of downstream targets such as p70S6K1 and 4EBP1, which are critical for protein biosynthesis .

- Studies indicate that Ca-HMB can increase MPS rates significantly; for instance, a study reported an increase from 0.046%/h to 0.072%/h in MPS after administration .

- Muscle Protein Breakdown:

Clinical Studies and Findings

Numerous studies have investigated the effects of Ca-HMB on various populations, including athletes, older adults, and individuals with muscle-wasting conditions.

Case Study Summaries:

- Athletes: A randomized controlled trial demonstrated that supplementation with 3 g of Ca-HMB daily led to significant improvements in muscle strength and hypertrophy among resistance-trained individuals compared to placebo groups .

- Older Adults: Research indicates that Ca-HMB supplementation can mitigate sarcopenia (age-related muscle loss) by preserving lean body mass and enhancing recovery post-exercise. In one study, older participants who supplemented with Ca-HMB showed improved muscle mass retention during periods of inactivity .

- Clinical Populations: In patients with chronic diseases such as cancer or COPD, Ca-HMB has been found to reduce muscle wasting and improve overall physical function .

Comparative Efficacy: Ca-HMB vs. HMB-FA

While both forms of HMB are effective, recent studies suggest that HMB-FA may offer superior bioavailability and faster absorption rates compared to Ca-HMB. However, most clinical research has predominantly utilized the calcium salt form due to its established safety profile and efficacy .

| Parameter | HMB-FA | Ca-HMB |

|---|---|---|

| Onset of Action | 30-60 minutes | 1-2 hours |

| Half-Life | ~3 hours | ~2.5 hours |

| Peak Plasma Concentration | Higher peak levels | Lower peak levels |

| Muscle Protein Synthesis | Greater stimulation | Significant stimulation |

| Muscle Protein Breakdown | Lower inhibition | Effective inhibition |

Safety Profile

Extensive safety evaluations have indicated that Ca-HMB is well-tolerated with minimal side effects. Studies involving high doses (up to 50 g/day) over extended periods have not demonstrated any adverse effects on metabolic markers or organ function .

Q & A

Q. What are the primary metabolic pathways through which CaHMB exerts its anti-catabolic effects in skeletal muscle?

CaHMB is metabolized to β-hydroxy-β-methylbutyrate (HMB), a leucine metabolite that inhibits ubiquitin-proteasome-mediated muscle protein breakdown. Methodologically, researchers should quantify markers like 3-methylhistidine (3-MH) to assess proteolysis and measure mTOR pathway activation via Western blotting or ELISA to evaluate anabolic signaling .

Q. What are the standard dosing protocols for CaHMB in clinical trials targeting sarcopenia or muscle atrophy?

Most trials use 3 g/day of CaHMB, split into 1–1.5 g doses, combined with protein (e.g., 20–30 g whey) to enhance bioavailability. Dosing should be adjusted for renal/hepatic impairment using pharmacokinetic models based on creatinine clearance or plasma HMB clearance rates .

Q. How does the sequestered form of CaHMB improve stability in nutritional formulations?

Sequestering CaHMB via ion-exchange resins reduces calcium-protein interactions, preventing precipitation. Researchers should validate stability using HPLC to monitor HMB degradation under varying pH (4.0–7.0) and temperature (4–40°C) conditions .

Advanced Research Questions

Q. What experimental designs resolve contradictions in CaHMB’s efficacy between healthy athletes and clinical populations?

Discrepancies arise from differences in baseline muscle turnover (e.g., healthy vs. cachectic subjects). Stratified randomization based on biomarkers like IL-6 (inflammation) or IGF-1 (anabolic status) can isolate CaHMB’s effects. For example, Kreider et al. (1999) used dual-energy X-ray absorptiometry (DEXA) and urinary 3-MH to demonstrate catabolic reduction in resistance-trained athletes .

Q. Why do some studies report no significant muscle mass gains with CaHMB supplementation?

Null results often stem from inadequate co-supplementation (e.g., insufficient protein intake) or poor HMB bioavailability. Researchers should compare free-acid HMB (HMB-FA) with CaHMB, as HMB-FA achieves 30% higher plasma AUC in pharmacokinetic studies .

Q. How can in vitro models simulate CaHMB’s effects on muscle protein synthesis (MPS)?

Use C2C12 myotubes treated with CaHMB (1–5 mM) under catabolic stimuli (e.g., dexamethasone). Measure MPS via puromycin incorporation assays and correlate with AMPK/mTOR phosphorylation ratios. Fuller et al. (2011) demonstrated dose-dependent MPS activation using similar methodologies .

Q. What are the limitations of current biomarkers for assessing CaHMB’s impact on muscle health?

Urinary 3-MH lacks specificity for myofibrillar proteolysis. Advanced approaches include deuterium oxide (D2O) labeling to quantify fractional synthetic rates (FSR) or NMR-based metabolomics to track HMB’s incorporation into ketone bodies .

Methodological Considerations

Q. How should gender and age biases be addressed in CaHMB trials?

highlights gender disparities in supplement response (81.2% vs. 52.1% post-test accuracy). Use sex-stratified analyses and adjust for age-related variables (e.g., estrogen decline in postmenopausal women) via multivariate regression .

Q. What are the optimal controls for long-term CaHMB studies in elderly populations?

Placebo-controlled designs with isonitrogenous/isoenergetic controls are critical. For example, Ekinci et al. (2016) used casein protein as a control to isolate CaHMB’s effects in hip fracture patients .

Q. How does CaHMB interact with concurrent creatine monohydrate supplementation?

Synergistic effects on anaerobic capacity are dose-dependent. O’Connor & Crowe (2003) used a crossover design with 3 g/day CaHMB + 5 g/day creatine, measuring VO2 max and Wingate test performance .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.